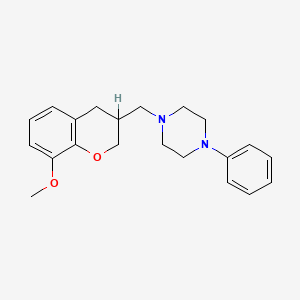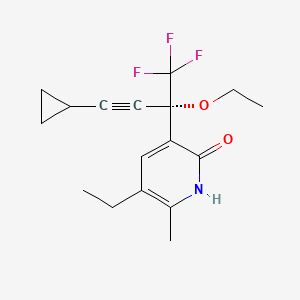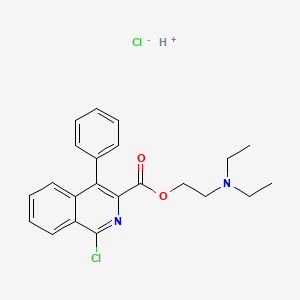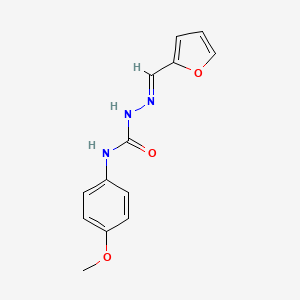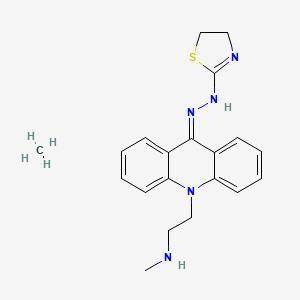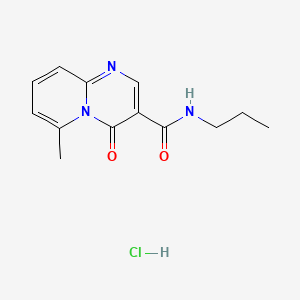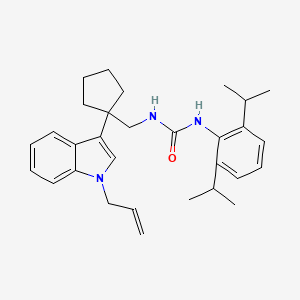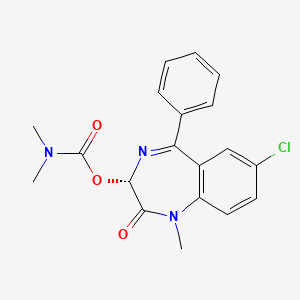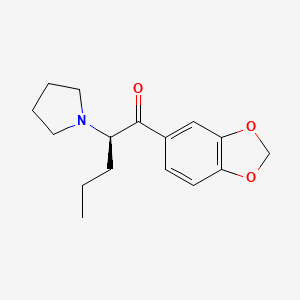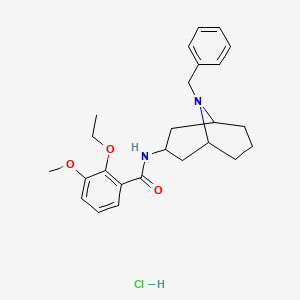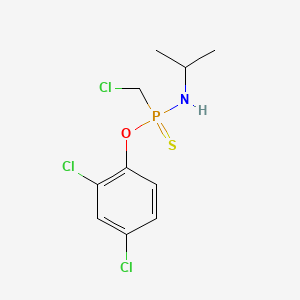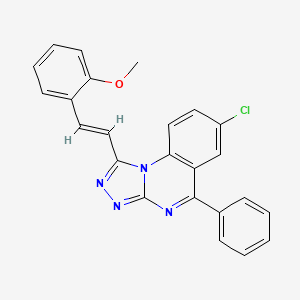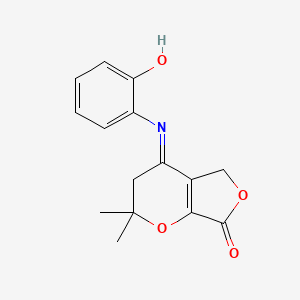
3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the furo-pyran ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenylimino group through nucleophilic substitution.
Oxidation Reactions: Conversion of the compound to its N-oxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions may convert the N-oxide group back to the parent amine.
Substitution: The phenylimino group can participate in various substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Typical products may include various oxidized or reduced derivatives, as well as substituted compounds.
Aplicaciones Científicas De Investigación
“3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participation in biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one: The parent compound without the N-oxide group.
2,2-Dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one: A similar compound with a different substitution pattern.
Uniqueness
The presence of the N-oxide group in “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
Propiedades
Número CAS |
117611-96-8 |
|---|---|
Fórmula molecular |
C15H15NO4 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
4-(2-hydroxyphenyl)imino-2,2-dimethyl-3,5-dihydrofuro[3,4-b]pyran-7-one |
InChI |
InChI=1S/C15H15NO4/c1-15(2)7-11(9-8-19-14(18)13(9)20-15)16-10-5-3-4-6-12(10)17/h3-6,17H,7-8H2,1-2H3 |
Clave InChI |
QTNSLNKNHVDVQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NC2=CC=CC=C2O)C3=C(O1)C(=O)OC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


